molecular formula C11H15NO B13297483 N-(cyclopropylmethyl)-2-methoxyaniline

N-(cyclopropylmethyl)-2-methoxyaniline

Cat. No.: B13297483
M. Wt: 177.24 g/mol
InChI Key: JPWDKMLOEHWTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclopropylmethyl)-2-methoxyaniline is a chemical compound of interest in organic chemistry and pharmaceutical research. It features an aniline core substituted with a methoxy group at the ortho position and a cyclopropylmethyl moiety on the nitrogen atom. The cyclopropylmethyl group is a common motif in medicinal chemistry, known to influence the metabolic stability and binding affinity of molecules by restricting conformational freedom . While the specific biological profile of this compound is not fully documented, its structural framework is highly relevant for drug discovery. This compound serves as a versatile chemical intermediate, or "building block," for the synthesis of more complex molecules. For instance, anilines with N-cyclopropylmethyl substitutions are found in compounds investigated for their interactions with biological targets, such as kinase enzymes . Researchers may utilize this reagent to develop novel chemical entities for various therapeutic areas, including virology and oncology, based on the demonstrated utility of similar structures in patented research . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-methoxyaniline

InChI

InChI=1S/C11H15NO/c1-13-11-5-3-2-4-10(11)12-8-9-6-7-9/h2-5,9,12H,6-8H2,1H3

InChI Key

JPWDKMLOEHWTDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCC2CC2

Origin of Product

United States

Synthetic Methodologies and Strategies

Established Synthetic Routes to N-(cyclopropylmethyl)-2-methoxyaniline

The traditional synthesis of N-alkylated anilines, including this compound, relies on well-established reactions such as amination and N-alkylation/coupling reactions.

Reductive amination is a cornerstone of amine synthesis and represents a highly plausible method for preparing this compound. This approach involves the reaction of 2-methoxyaniline with cyclopropanecarboxaldehyde (B31225) to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, including common hydride reagents like sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

A patented method for the synthesis of N-cyclopropylmethylaniline compounds utilizes a reaction between an aniline (B41778) derivative and cyclopropanecarboxaldehyde in the presence of zinc metal and an acid. google.com This approach offers advantages such as mild reaction conditions and high yields, making it suitable for larger-scale production. google.com The general reaction is depicted below:

Reductive Amination ReactionFigure 1: General scheme for the reductive amination of 2-methoxyaniline with cyclopropanecarboxaldehyde.

Catalytic reductive amination using molecular hydrogen (H₂) in the presence of a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is another effective method. mdpi.com This process is atom-economical and generates water as the only byproduct.

Direct N-alkylation of 2-methoxyaniline with a suitable cyclopropylmethyl electrophile, such as cyclopropylmethyl bromide or tosylate, is a straightforward approach to this compound. This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity. Common bases for this purpose include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N).

N-Alkylation ReactionFigure 2: N-alkylation of 2-methoxyaniline with cyclopropylmethyl bromide.

While conceptually simple, this method can sometimes suffer from issues like over-alkylation, leading to the formation of the tertiary amine, and may require forcing conditions.

Cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative for forming the C-N bond. While typically used for arylating amines, variations of this palladium-catalyzed reaction could potentially be adapted for the coupling of 2-methoxyaniline with a cyclopropylmethyl-containing partner.

Novel Approaches in Compound Synthesis

Recent advances in catalysis have provided new and more efficient methods for the synthesis of N-alkylated anilines, which are applicable to the preparation of this compound.

Transition metal catalysis has expanded the toolbox for C-N bond formation. Gold(I) catalysts have been shown to be effective in the hydroamination of alkynes, which could be a potential, albeit less direct, route to related structures. More relevantly, nano-gold catalysts have been utilized for the one-pot synthesis of N-alkylated anilines from nitroarenes and alcohols, offering a greener alternative to traditional methods.

Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium in cross-coupling and amination reactions. Nickel catalysts have been successfully employed for the N-alkylation of anilines with alcohols. This "borrowing hydrogen" or "hydrogen autotransfer" methodology, discussed further in the next section, is a key area of development in modern organic synthesis.

The principles of green chemistry are increasingly influencing the design of synthetic routes. A prominent example is the "borrowing hydrogen" strategy for the N-alkylation of amines with alcohols. In this approach, a transition metal catalyst (e.g., based on Ruthenium, Iridium, or Nickel) temporarily "borrows" hydrogen from an alcohol to form a metal hydride and an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal hydride to yield the N-alkylated amine, with water being the only byproduct.

The application of this methodology to the synthesis of this compound would involve the reaction of 2-methoxyaniline with cyclopropylmethanol (B32771) in the presence of a suitable catalyst. This approach is highly atom-economical and avoids the use of stoichiometric reagents and the generation of halide waste associated with traditional N-alkylation methods.

Borrowing Hydrogen StrategyFigure 3: The "Borrowing Hydrogen" catalytic cycle for the N-alkylation of anilines with alcohols.

Synthesis of Structurally Related Analogues and Derivatization Strategies

The synthesis of analogues of this compound can be achieved by modifying either the aniline or the cyclopropylmethyl moiety.

Table 1: Strategies for the Synthesis of Analogues

Modification TargetSynthetic StrategyPotential Reactants
Aniline Ring Use of substituted 2-methoxyanilines in the established synthetic routes (reductive amination, N-alkylation).4-Chloro-2-methoxyaniline, 5-bromo-2-methoxyaniline, etc.
Functional group interconversion on the aromatic ring of the final product (e.g., nitration followed by reduction to an amino group, halogenation).Nitrating agents (HNO₃/H₂SO₄), Halogenating agents (NBS, NCS).
Cyclopropylmethyl Group Employment of substituted cyclopropanecarboxaldehydes or cyclopropylmethyl halides in the synthesis.1-Methylcyclopropanecarboxaldehyde, (1-phenylcyclopropyl)methanol.

Derivatization of this compound can be accomplished through reactions targeting the secondary amine or the aromatic ring. For instance, acylation of the secondary amine with acyl chlorides or anhydrides would yield the corresponding amides. Electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely occur at the positions ortho and para to the activating methoxy (B1213986) and amino groups, although the steric bulk of the N-cyclopropylmethyl group may influence the regioselectivity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

¹H and ¹³C NMR Chemical Shift Analysis and Assignment

Specific ¹H and ¹³C NMR chemical shift data, including coupling constants and signal assignments for N-(cyclopropylmethyl)-2-methoxyaniline, are not available in the reviewed literature. Such an analysis would typically involve identifying signals corresponding to the aromatic protons of the 2-methoxyaniline ring, the methoxy (B1213986) group protons, the methylene (B1212753) protons of the cyclopropylmethyl group, and the unique protons of the cyclopropyl (B3062369) ring.

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

There are no published studies employing advanced NMR techniques such as COSY, HSQC, HMBC, or variable-temperature NMR for the structural confirmation of this compound. These techniques would be instrumental in definitively assigning proton and carbon signals and understanding the compound's conformational dynamics.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Detailed mass spectrometry data, including the molecular ion peak and characteristic fragmentation patterns from techniques like electron ionization (EI) or electrospray ionization (ESI), have not been reported for this compound. High-resolution mass spectrometry (HRMS) data, which would confirm the compound's elemental composition, is also unavailable.

X-ray Crystallography and Solid-State Structural Analysis

A crystal structure for this compound has not been deposited in crystallographic databases. Consequently, information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is not known.

Other Advanced Analytical Techniques (e.g., HPLC-MS, GC-MS applications)

While techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for the analysis of aniline (B41778) derivatives, no specific methods, retention times, or application data have been published for the analysis or purification of this compound.

Reactivity, Reaction Mechanisms, and Derivatization Chemistry

Mechanistic Investigations of Reactions Involving the Aniline (B41778) Moiety

The aniline core of N-(cyclopropylmethyl)-2-methoxyaniline is central to its reactivity, participating in a variety of reaction mechanisms. The lone pair of electrons on the nitrogen atom and its interaction with the aromatic ring and the N-substituent govern its behavior in nucleophilic substitutions, cyclizations, rearrangements, and redox processes.

Nucleophilic Substitution Pathways

The nitrogen atom in this compound, with its available lone pair of electrons, allows it to act as a nucleophile in substitution reactions. researchgate.net The nature of the electrophile and the reaction conditions determine whether the reaction proceeds via an SN2-type mechanism or a nucleophilic aromatic substitution (SNAr) pathway. In protic solvents, the reactivity of aniline derivatives in nucleophilic substitution is well-documented. wikipedia.org

In a typical SN2 reaction, the aniline nitrogen would attack an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. The reactivity in such cases is influenced by the steric hindrance around the nitrogen atom and the electronic properties of the aromatic ring.

For SNAr reactions, the aniline derivative attacks an electron-deficient aromatic ring, substituting a leaving group. These reactions are facilitated by the presence of strong electron-withdrawing groups on the electrophile. The mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The reaction of aniline with highly activated aromatic ethers, for example, is often general-base catalyzed. wikipedia.org

Reaction TypeGeneral SubstrateKey Mechanistic FeatureInfluence of this compound Structure
SN2 Alkyl Halide (R-X)Backside attack by the nucleophilic nitrogen.The cyclopropylmethyl and 2-methoxy groups may introduce some steric hindrance, potentially slowing the reaction compared to simpler anilines.
SNAr Electron-deficient Aryl Halide/EtherFormation of a resonance-stabilized Meisenheimer intermediate.The electron-donating nature of the methoxy (B1213986) and N-alkyl groups increases the nucleophilicity of the aniline, favoring the attack on the electrophilic aromatic ring.

Cyclization and Rearrangement Processes

The presence of the cyclopropylmethyl group on the nitrogen atom of this compound opens up unique pathways for cyclization and rearrangement reactions. N-cyclopropylanilines are known to undergo electrocatalytic redox-neutral [3+2] annulation reactions with alkenes, leading to the formation of five-membered carbocycles. organic-chemistry.org This type of reactivity is initiated by the electrochemical generation of an N-cyclopropylaniline radical cation, which then reacts with the alkene. organic-chemistry.org

Furthermore, N-aryl cyclopropylamines can participate in photoactivated formal [3+2] cycloaddition reactions. acs.org These reactions proceed via a single-electron transfer (SET) process, where the photoexcited cyclopropylamine (B47189) reacts with an olefin to form a cyclopentylamine (B150401) derivative. organic-chemistry.org The cyclopropyl (B3062369) group in N-cyclopropyl-N-alkylanilines can also be specifically cleaved during nitrosation reactions. nih.gov

Rearrangement reactions of N-cyclopropyl-amides, which are structurally related to the title compound, have been shown to occur in the presence of Lewis acids like AlCl₃. These reactions proceed through a ring-opening mechanism, potentially involving an aziridine (B145994) intermediate, to yield N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. nih.gov Similar ring-opening rearrangements could be envisaged for this compound under appropriate conditions. The stability of the cyclopropylmethyl radical and its propensity for ring-opening is a well-studied phenomenon and serves as a mechanistic probe in various chemical and biochemical reactions. lnu.edu.cn

Reaction TypeReactant(s)Key Intermediate/ProcessPotential Product Class for this compound
[3+2] Annulation AlkeneN-cyclopropylaniline radical cationSubstituted pyrrolidines or cyclopentanes
Photocycloaddition OlefinSingle-Electron Transfer (SET)Cyclopentylamine derivatives
Ring-Opening Rearrangement Lewis AcidAziridine intermediate/CarbocationHalogenated N-propylanilines or oxazoline (B21484) derivatives

Proton-Coupled Electron Transfer (PCET) Mechanisms in Aniline Reactivity

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both a proton and an electron are transferred in a concerted or stepwise manner. The aniline moiety, with its N-H proton (in its protonated form or in related derivatives) and the lone pair of electrons, can participate in PCET processes. The reactivity of a Ta(V) aniline complex supported by a redox-active NNN pincer ligand has demonstrated a two-fold PCET. commonorganicchemistry.com In this system, the coordination of aniline to the metal center leads to a significant weakening of the N-H bonds, facilitating hydrogen atom abstraction. commonorganicchemistry.com This results in the formation of a terminal imido complex and a two-electron oxidation of the pincer ligand, while the metal's oxidation state is maintained. commonorganicchemistry.com

While this specific example involves a metal complex, it highlights the intrinsic capability of the aniline functional group to undergo PCET. For this compound, such mechanisms could be relevant in oxidation reactions mediated by certain reagents or under electrochemical conditions. The bond dissociation free energies (BDFEs) of the N-H bonds are a critical parameter in these reactions.

Chemical Transformations and Functionalization

This compound can be chemically modified at both the nitrogen atom and the aromatic ring to generate a diverse range of derivatives. These transformations are crucial for synthesizing compounds with specific properties for various applications.

Amidation and Ureation Reactions

The secondary amine functionality of this compound readily undergoes acylation with carboxylic acids or their derivatives to form amides. Direct amidation of carboxylic acids with amines can be achieved using various catalysts, such as Nb₂O₅, which has been shown to be effective for the reaction of dodecanoic acid with aniline. Other methods for direct amide synthesis from carboxylic acids and amines include the use of reagents like B(OCH₂CF₃)₃ and thionyl chloride. Less nucleophilic amines, such as anilines, may require higher reaction temperatures for efficient coupling.

Ureation involves the reaction of the aniline with an isocyanate or a phosgene (B1210022) equivalent to form a substituted urea (B33335). The classical approach for urea synthesis is the reaction of an amine with an isocyanate. This reaction is typically straightforward and proceeds under mild conditions. Unsymmetrical ureas can be synthesized by reacting an amine with an in-situ generated isocyanate, for example, from the reaction of another amine with CO₂ and a dehydrating agent. organic-chemistry.org Safer alternatives to phosgene, such as N,N'-carbonyldiimidazole (CDI) and triphosgene (B27547), are also widely used for urea synthesis. The reaction of an aniline derivative with triphosgene in the presence of a base generates an isocyanate intermediate, which can then be trapped by another amine to form an unsymmetrical urea.

ReactionReagent(s)Functional Group FormedGeneral Reaction Conditions
Amidation Carboxylic Acid (RCOOH) + CatalystAmide (-N(C=O)R)Typically requires elevated temperatures and a catalyst (e.g., Nb₂O₅, B(OCH₂CF₃)₃).
Ureation Isocyanate (R-N=C=O)Urea (-N(C=O)NHR)Often proceeds at room temperature in a suitable solvent.
Ureation Phosgene equivalent (e.g., Triphosgene) + AmineUrea (-N(C=O)NR'R'')Involves in-situ formation of an isocyanate, followed by reaction with an amine.

Electrophilic Aromatic Substitution on the Methoxy-Aniline Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the N-cyclopropylmethylamino group and the methoxy group. Both of these are ortho-, para-directing groups. The N-alkylamino group is a strong activating group, while the methoxy group is a moderately strong activating group.

The directing effects of these two groups are synergistic, both favoring substitution at the positions ortho and para to themselves. In this compound, the positions are designated as follows:

Position 2: Substituted with a methoxy group.

Position 3: Ortho to the methoxy group.

Position 4: Para to the methoxy group and meta to the amino group.

Position 5: Meta to both groups.

Position 6: Ortho to the amino group.

Given that the N-alkylamino group is a stronger activator than the methoxy group, substitution is expected to be primarily directed by the amino group. Therefore, the major products of electrophilic aromatic substitution would be substitution at the para position (position 4, relative to the amino group) and the ortho position (position 6). Steric hindrance from the N-cyclopropylmethyl group and the adjacent methoxy group might disfavor substitution at position 6, making the para-substituted product the major isomer in many cases.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. However, Friedel-Crafts reactions can be problematic with anilines because the Lewis acid catalyst can complex with the basic nitrogen atom, deactivating the ring. To circumvent this, the amino group is often acylated to form an amide before the Friedel-Crafts reaction. Nitration of anilines in strong acid can also lead to the formation of the anilinium ion, which is a meta-director. Therefore, nitration is often carried out on the corresponding acetanilide (B955) to favor ortho and para substitution.

ReactionElectrophileExpected Major Product(s)
Nitration NO₂⁺ (from HNO₃/H₂SO₄ on the acetanilide)4-Nitro-N-(cyclopropylmethyl)-2-methoxyacetanilide
Halogenation Br₂ or Cl₂4-Bromo-N-(cyclopropylmethyl)-2-methoxyaniline and/or 6-Bromo-N-(cyclopropylmethyl)-2-methoxyaniline
Sulfonation SO₃ (from fuming H₂SO₄)4-(N-(cyclopropylmethyl)amino)-3-methoxybenzenesulfonic acid
Friedel-Crafts Acylation RCO⁺ (from RCOCl/AlCl₃ on the acetanilide)4-Acyl-N-(cyclopropylmethyl)-2-methoxyacetanilide

Role as a Synthetic Intermediate in Complex Molecule Synthesis

This compound serves as a valuable synthetic intermediate in the construction of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other advanced organic molecules. Its structural components, including the aniline core, the methoxy group, and the cyclopropylmethyl substituent, provide multiple points for chemical modification and elaboration.

The aniline moiety of this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. These heterocyclic systems are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds.

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through condensation reactions involving the aniline nitrogen. For example, substituted pyrimidines can be synthesized via the cyclization of ketones with nitriles or through the condensation of cyanic acid derivatives with N-vinyl/aryl amides. nih.govorganic-chemistry.org While direct synthesis from this compound is not explicitly detailed in the provided results, the general reactivity of anilines suggests its potential participation in such cyclization strategies to form complex pyrimidine structures. nih.govnih.govjmaterenvironsci.commdpi.com

Piperazines: Piperazines are another important class of heterocycles that can be synthesized using aniline derivatives as starting materials. organic-chemistry.org Synthetic strategies often involve the formation of a six-membered ring containing two nitrogen atoms. organic-chemistry.orgnih.gov For instance, methods like the Wacker-type aerobic oxidative cyclization of alkenes or intramolecular hydroamination are employed to construct the piperazine (B1678402) core. organic-chemistry.org The this compound can be envisioned as a building block in multi-step syntheses leading to substituted piperazines, where the aniline nitrogen becomes one of the heteroatoms in the final ring system. nih.govmdpi.com

The following table outlines general synthetic approaches to these heterocyclic scaffolds where an aniline derivative could serve as a precursor:

Heterocyclic ScaffoldGeneral Synthetic ApproachKey Intermediates/Reaction Type
Pyrimidines [5+1] Annulation of enamidinesEnamidines, N,N-dimethylformamide dialkyl acetals mdpi.com
[3+3] CycloadditionAcetylacetone, Urea mdpi.com
Cyclization of ketones with nitrilesCopper-catalyzed reaction nih.gov
Piperazines Reductive AminationUse of primary amines and subsequent cyclization mdpi.com
Wacker-type Aerobic Oxidative CyclizationPalladium-catalyzed cyclization of alkenes organic-chemistry.org
Intramolecular HydroaminationDiastereoselective cyclization of aminoalkenes organic-chemistry.org

Beyond its role as a precursor to specific heterocyclic systems, this compound is a versatile building block for the synthesis of a broader range of advanced organic compounds. The presence of the aniline, methoxy, and cyclopropylmethyl groups allows for a variety of chemical transformations.

The aniline core is highly reactive towards electrophilic aromatic substitution, although the strong activating nature of the amino group can sometimes lead to overreaction. libretexts.org This reactivity can be modulated, for instance, by acetylation of the nitrogen, to allow for controlled introduction of substituents onto the aromatic ring. libretexts.org This functionalization is a key step in building molecular complexity.

Furthermore, the entire molecule can be incorporated into larger structures through reactions that form new carbon-carbon or carbon-heteroatom bonds. For example, palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules from aniline derivatives. nih.govnih.gov The development of multicomponent reactions (MCRs) has also opened up new avenues for the rapid synthesis of complex molecules from simple building blocks, a strategy where aniline derivatives are frequently employed. nih.gov These reactions allow for the formation of multiple bonds in a single step, significantly increasing synthetic efficiency. nih.gov

The synthesis of complex structures, such as those found in natural products or pharmaceuticals, often involves a convergent approach where different fragments of the target molecule are synthesized separately and then coupled together. nih.gov this compound can serve as one of these key fragments, contributing its unique structural and electronic properties to the final advanced organic compound. nih.govbeilstein-journals.orgnih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic properties of N-(cyclopropylmethyl)-2-methoxyaniline. These calculations solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of the molecule.

DFT calculations are widely used to explore the electronic structure of organic molecules. By optimizing the molecular geometry, these calculations can predict bond lengths, bond angles, and dihedral angles. For this compound, the key structural parameters would be the orientation of the cyclopropylmethyl and methoxy (B1213986) groups relative to the aniline (B41778) ring.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals can indicate the sites of electrophilic and nucleophilic attack. For instance, in aniline derivatives, the HOMO is often localized on the aromatic ring and the nitrogen atom, making these sites susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen atom of the methoxy group and the nitrogen atom would be expected to be regions of negative potential.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following data is illustrative and represents typical values that would be obtained from such calculations.)

PropertyPredicted Value
HOMO Energy-5.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment2.1 D

Quantum chemical calculations can simulate various types of spectra, which can be invaluable for interpreting experimental data.

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies can predict the positions of absorption bands in the IR spectrum. This is useful for identifying characteristic functional groups. For this compound, key vibrational modes would include the N-H stretch, C-O stretch of the methoxy group, and vibrations of the cyclopropyl (B3062369) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of chemical shifts (for ¹H and ¹³C) can aid in the assignment of experimental NMR spectra. The calculated chemical shifts are often compared to a reference compound (like tetramethylsilane) to obtain values that can be directly compared with experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to absorption in the UV-Vis spectrum. This can help in understanding the photophysical properties of the molecule.

Table 2: Simulated Spectroscopic Data for this compound (Note: The following data is illustrative and represents typical values that would be obtained from such calculations.)

Spectroscopic DataPredicted Value
N-H Stretching Frequency3450 cm⁻¹
C-O Stretching Frequency1250 cm⁻¹
¹³C Chemical Shift (C-N)145 ppm
¹³C Chemical Shift (C-O)150 ppm
λmax (UV-Vis)290 nm

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and dynamics of this compound.

A key aspect of this molecule's structure is the rotational freedom around the C-N bond connecting the cyclopropylmethyl group to the aniline nitrogen and the C-C bond of the methyl group. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations. The s-cis and s-trans conformations around the C-C bond of the cyclopropylmethyl ketone have been studied, and similar conformational preferences could be expected for the N-(cyclopropylmethyl) group in this aniline derivative. The simulations would likely reveal the most populated conformational states and the energy barriers between them.

Theoretical Studies of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The methoxy and amino groups in this compound can participate in both intramolecular and intermolecular hydrogen bonding. Theoretical methods can be used to characterize these interactions.

An intramolecular hydrogen bond could potentially form between the N-H group and the oxygen atom of the adjacent methoxy group. Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to identify and characterize such bonds by locating bond critical points in the electron density. The strength of these interactions can be estimated from the electron density and its Laplacian at the bond critical point.

In the condensed phase, intermolecular hydrogen bonds would play a significant role in determining the physical properties of the substance. Theoretical models can be used to study the formation of dimers or larger clusters of molecules held together by N-H···O or N-H···N hydrogen bonds.

Prediction of Reaction Energetics and Transition States

Computational methods are instrumental in studying the mechanisms of chemical reactions. For this compound, this could involve reactions such as electrophilic aromatic substitution or oxidation.

By calculating the energies of reactants, products, and transition states, the activation energy and reaction enthalpy can be determined. This information is crucial for understanding the feasibility and kinetics of a reaction. For example, the reaction of this compound with an electrophile could be modeled to predict the regioselectivity (i.e., whether the electrophile adds at the ortho, meta, or para position relative to the amino group). The calculations would likely show that the amino group is an activating, ortho-para directing group, with the methoxy group also influencing the regioselectivity.

Chemical Biology and Mechanistic Studies

Compound Interactions with Biomolecules: A Mechanistic Perspective

The interaction of small molecules with biomolecules such as enzymes and receptors is fundamental to their biological activity. The structural features of N-(cyclopropylmethyl)-2-methoxyaniline suggest potential for such interactions.

In a different context, studies on 2-cyclopentyloxyanisole derivatives have shown inhibition of enzymes like cyclooxygenase-2 (COX-2) and phosphodiesterase 4B (PDE4B). nih.gov Molecular docking studies of these compounds revealed key interactions within the enzyme active sites, suggesting that the methoxy-substituted phenyl ring can contribute to binding affinity. nih.gov

The N-cyclopropylmethyl group is often incorporated into molecules to enhance potency or modulate selectivity. In some instances, this group is considered a potential site of metabolic liability, which can influence the design of more stable analogs.

The N-cyclopropylmethyl moiety is a well-established pharmacophore in ligands targeting opioid and dopamine (B1211576) receptors.

Opioid Receptors: A series of meta-substituted N-cyclopropylmethyl-nornepenthone derivatives have been synthesized and evaluated for their activity at opioid receptors. nih.gov One such compound demonstrated nanomolar affinity for the kappa opioid receptor (KOR) as an agonist and also acted as an antagonist at the mu opioid receptor (MOR). nih.gov Another compound, 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-[(3'-isoquinolyl)acetamido]morphinan (NAQ), showed sub-nanomolar binding affinity to the MOR with high selectivity over the delta (DOR) and kappa (KOR) opioid receptors. nih.gov Mechanistic studies at the cellular level indicated that NAQ did not induce the translocation of β-arrestin2 to the MOR, a key step in some signaling pathways. nih.gov

Dopamine Receptors: Derivatives of 2-phenylcyclopropylmethylamine have been investigated as partial agonists for the dopamine D2 receptor (D2R). nih.gov These studies highlight the importance of the cyclopropylmethylamine scaffold in achieving potent D2R partial agonism. Furthermore, N-phenylpiperazine analogs, which share an aniline-like core, have been evaluated for their selective binding to the D3 versus the D2 dopamine receptor subtype. mdpi.com The 2-methoxyphenylpiperazine moiety, structurally related to 2-methoxyaniline, is a common feature in some D3 receptor partial agonists, although it can sometimes reduce selectivity over D2 and serotonin (B10506) receptors. nih.gov

The following table summarizes the interaction of N-cyclopropylmethyl-containing compounds with various receptors.

Compound ClassReceptor TargetObserved Interaction
N-cyclopropylmethyl-nornepenthone derivativesKOR, MORKOR agonist, MOR antagonist nih.gov
17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-[(3'-isoquinolyl)acetamido]morphinan (NAQ)MORSelective antagonist with sub-nanomolar affinity; does not recruit β-arrestin2. nih.gov
2-phenylcyclopropylmethylamine derivativesD2RPartial agonists nih.gov
N-phenylpiperazine analogs with 2-methoxyphenyl moietyD3RPartial agonists, though selectivity over D2R and serotonin receptors can be a challenge. nih.gov

Exploration of Biochemical Pathways Modulated by the Compound

Given the interactions of related compounds with opioid and dopamine receptors, it is plausible that this compound could modulate biochemical pathways downstream of these receptors.

Modulation of opioid receptors can impact a variety of signaling cascades, including the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels. The lack of β-arrestin2 recruitment by the MOR antagonist NAQ suggests a potential for biased agonism or antagonism, which can selectively activate certain downstream pathways while avoiding others. nih.gov

Dopamine receptor activation, particularly D2-like receptors, is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Partial agonists at the D2R, such as the 2-phenylcyclopropylmethylamine derivatives, would be expected to modulate this pathway, producing a response that is lower than that of a full agonist. nih.gov

Structure-Activity Relationships in Modulating Molecular Targets

Structure-activity relationship (SAR) studies of related compounds provide valuable insights into how modifications to the N-cyclopropylmethyl and substituted aniline (B41778) moieties can influence biological activity.

In the N-cyclopropylmethyl-nornepenthone series, the position of substituents on the phenyl ring was found to be critical for activity at opioid receptors. nih.gov For instance, a meta-substituted analog exhibited dual KOR agonist/MOR antagonist activity, whereas a para-substituted isomer lost KOR activity. nih.gov

For a series of 1-(2,5-dimethoxyphenyl)isopropylamine analogs, which share a dimethoxyaniline-like core, the lipophilicity of the substituent at the 4-position of the phenyl ring was correlated with affinity for the 5-HT2A and 5-HT2B serotonin receptors. nih.gov This suggests that the electronic and steric properties of substituents on the aniline ring are key determinants of receptor binding.

In the development of 1,5-dihydrobenzo[e] researchgate.netnih.govoxazepin-2(3H)-ones, the N-cyclopropylmethyl group was identified as a potential metabolic liability. Modifications to this group showed that biological activity was dependent on the steric bulk at this position, with smaller substituents leading to a loss of activity.

The table below presents SAR data for analogs related to the core structures of this compound.

Compound SeriesStructural ModificationImpact on Biological Activity
N-cyclopropylmethyl-nornepenthonesPositional isomerism of phenyl substituent (meta vs. para)Determined the presence or absence of KOR activity. nih.gov
1-(2,5-dimethoxyphenyl)isopropylamine analogsAlteration of the 4-position substituent on the phenyl ringCorrelated with binding affinity at 5-HT2A and 5-HT2B receptors based on lipophilicity. nih.gov
1,5-dihydrobenzo[e] researchgate.netnih.govoxazepin-2(3H)-onesReplacement of N-cyclopropylmethyl with smaller alkyl groupsResulted in a loss of biological activity, indicating the importance of steric bulk.

Conclusion and Outlook

Summary of Key Research Advances

Direct research advances specifically targeting N-(cyclopropylmethyl)-2-methoxyaniline are sparse. However, significant progress in the synthesis of related N-alkylated anilines provides a solid foundation for its preparation and study.

Synthetic Methodologies: The primary research advances relevant to this compound lie in the development of robust catalytic methods for the N-alkylation of anilines. These methods offer efficient pathways to synthesize this compound. Key strategies include:

Transition Metal Catalysis: Ruthenium-catalyzed N-alkylation of anilines using alcohols represents a prominent "borrowing hydrogen" strategy. This atom-economical approach is noted for its high yields in the synthesis of aminosugars from aniline (B41778) derivatives.

Visible-Light-Induced Synthesis: An emerging environmentally friendly approach involves the use of visible light to induce the N-alkylation of anilines. This method has been successfully applied to reactions with 4-hydroxybutan-2-one in the presence of NH4Br, avoiding the need for metal catalysts and strong bases.

These synthetic advancements are crucial as they provide reliable and varied methods for producing this compound, a necessary first step for any further investigation into its properties and applications.

Inferred Biological Relevance: The structural motifs of this compound are present in numerous biologically active compounds. The cyclopropylmethyl group is a known component in a variety of pharmacologically relevant molecules, particularly in the context of opioid receptor modulation. Similarly, the 2-methoxyaniline (o-anisidine) scaffold is a precursor and structural component in many dyes, pharmaceuticals, and agrochemicals. The combination of these two fragments suggests a potential for interesting biological activity, though this remains to be experimentally verified for the specific compound .

Challenges and Opportunities in Compound Research

The study of this compound faces several challenges, which also present significant opportunities for new research avenues.

Current Challenges:

Lack of Specific Data: The most significant challenge is the absence of dedicated studies on this compound. There is a dearth of information regarding its physicochemical properties, spectroscopic characterization, and biological activity.

Synthetic Optimization: While general methods for N-alkylation of anilines exist, optimizing these for the specific synthesis of this compound to achieve high yield and purity may require further investigation. Factors such as catalyst selection, solvent, and reaction conditions would need to be fine-tuned.

Metabolic Profiling: Aniline derivatives can undergo metabolic activation to reactive intermediates. A significant challenge in the development of any new aniline-based compound for biological applications is the thorough investigation of its metabolic fate to ensure a favorable safety profile.

Opportunities for Research:

Fundamental Characterization: There is a clear opportunity to be the first to report the comprehensive synthesis, purification, and characterization (e.g., NMR, IR, Mass Spectrometry) of this compound.

Screening for Biological Activity: Given the pharmacological relevance of its constituent parts, this compound is a candidate for broad biological screening. Areas of initial interest could include assays for central nervous system activity, antimicrobial properties, and anticancer effects.

Computational Studies: In the absence of experimental data, computational modeling can provide initial insights into the compound's potential properties. Density Functional Theory (DFT) calculations could predict its electronic structure, reactivity, and potential interactions with biological targets.

Future Directions for Fundamental and Applied Studies

The future of research on this compound is open and holds potential for both fundamental chemical knowledge and practical applications.

Fundamental Studies:

Exploration of Synthetic Routes: A comparative study of different synthetic methods (e.g., transition metal catalysis, photocatalysis, classical nucleophilic substitution) for the preparation of this compound would be a valuable contribution to synthetic organic chemistry.

Physicochemical Profiling: Detailed investigation of its properties, such as solubility, lipophilicity (LogP), and pKa, is essential for understanding its behavior in chemical and biological systems.

Structural and Conformational Analysis: X-ray crystallography and advanced NMR techniques could be employed to determine its solid-state structure and conformational dynamics in solution, providing insights into its potential receptor-binding modes.

Applied Studies:

Medicinal Chemistry: The compound could serve as a lead structure or an intermediate in the synthesis of more complex molecules for drug discovery. Its derivatives could be synthesized and evaluated for a range of therapeutic targets. The well-established role of aniline derivatives in the pharmaceutical industry supports this direction.

Agrochemical Research: Aniline derivatives are widely used in the agrochemical sector. Screening this compound for herbicidal, insecticidal, or fungicidal activity could uncover new applications in agriculture.

Materials Science: Aniline derivatives are precursors to conductive polymers and other advanced materials. The unique electronic and steric properties imparted by the cyclopropylmethyl and methoxy (B1213986) groups could lead to the development of novel materials with interesting optical or electronic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(cyclopropylmethyl)-2-methoxyaniline, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. React 2-methoxyaniline with cyclopropylmethyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere. Reaction monitoring via TLC and purification via column chromatography yields the product . For derivatives, sulfonylation or bromination steps (e.g., using 4-nitrobenzenesulfonyl chloride or bromine) may follow, with yields influenced by stoichiometry and reaction time .
  • Key Data :

SubstrateReagentBaseSolventYieldReference
2-methoxyanilinecyclopropylmethyl ClNaHDMF~70%*
(R)-2-methoxyaniline4-nitrobenzenesulfonyl ClEt₃NCH₂Cl₂50%
*Estimated based on analogous reactions.

Q. How is this compound characterized, and what analytical techniques validate its structure?

  • Methodology :

  • Spectroscopy : ¹H-NMR (e.g., δ 6.6–7.2 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and ¹³C-NMR confirm connectivity .
  • Chromatography : TLC (silica gel, hexane/EtOAC) monitors reaction progress .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight .

Q. What are the key physicochemical properties of this compound?

  • Data :

PropertyValue/DescriptionReference
Molecular FormulaC₁₁H₁₅NO
Molecular Weight177.24 g/mol
SolubilitySoluble in DCM, THF, DMF
StabilityAir-sensitive; store under N₂

Advanced Research Questions

Q. How can synthetic yields be improved for this compound derivatives, and what factors influence side reactions?

  • Methodology :

  • Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
  • Temperature Control : Lower temperatures (0–5°C) reduce cyclopropyl ring-opening side reactions .
  • Purification : Gradient elution in column chromatography (e.g., 5–20% EtOAc/hexane) resolves closely related byproducts .
    • Case Study : A derivative synthesis achieved 95% yield using excess reagent and prolonged reaction time (20 hours), highlighting stoichiometric and temporal dependencies .

Q. What strategies are effective for analyzing bioactivity, and how does structural modification impact efficacy?

  • Methodology :

  • In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
  • Structural-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Br, -CF₃) to enhance bioactivity. For example, a brominated analog showed 100% mortality in insecticidal assays at 1 mg/L .
    • Data Interpretation : Compare logP values and steric effects to correlate lipophilicity with membrane penetration .

Q. How can contradictory data on reaction outcomes or physicochemical properties be resolved?

  • Methodology :

  • Computational Modeling : Use DFT calculations to predict reaction pathways and identify intermediates (e.g., cyclopropyl ring strain effects) .
  • Reproducibility Checks : Validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap .
    • Example : Discrepancies in reported melting points may arise from polymorphic forms; DSC (Differential Scanning Calorimetry) can differentiate crystalline phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.